molecular formula C16H16N2O3S B2598698 N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide CAS No. 921812-25-1

N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide

Cat. No.: B2598698
CAS No.: 921812-25-1
M. Wt: 316.38
InChI Key: RYIPJIYCVUOLJE-UHFFFAOYSA-N
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Description

N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide is a compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structure of this compound includes an indolin-2-one core, which is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide typically involves the condensation of 5-aminooxindole with methanesulfonyl chloride to form N-(2-oxoindolin-5-yl)methanesulfonamide . This intermediate can then be further reacted with phenylethylamine under appropriate conditions to yield the target compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonic acids or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as Src kinase, which plays a role in cell signaling pathways related to cancer cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide is unique due to its specific structure, which allows it to interact with multiple biological targets. Its combination of an indolin-2-one core with a sulfonamide group provides a versatile scaffold for developing new therapeutic agents with diverse biological activities.

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-16-11-13-10-14(6-7-15(13)17-16)18-22(20,21)9-8-12-4-2-1-3-5-12/h1-7,10,18H,8-9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIPJIYCVUOLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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